molecular formula C8H12O4 B1670536 Diethyl maleate CAS No. 141-05-9

Diethyl maleate

Cat. No.: B1670536
CAS No.: 141-05-9
M. Wt: 172.18 g/mol
InChI Key: IEPRKVQEAMIZSS-WAYWQWQTSA-N
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Description

Diethyl maleate (DEM), a diester of maleic acid, is synthesized via the reaction of maleic anhydride with ethanol, yielding cis and trans isomers . Industrially, DEM serves as a versatile intermediate in polyaspartic polyurea synthesis, plant growth regulators (e.g., Calcium cyclamate), and agrochemicals like Coragen . Quality metrics for DEM include total ester content (>98%), acid value (<0.5 mg KOH/g), and water content (<0.1%) .

DEM is widely studied for its role in modulating glutathione (GSH) levels. At low concentrations (0.1 mM), DEM enhances cystine-glutamate transport activity in human fibroblasts without depleting GSH, while higher concentrations (≥1 mM) deplete GSH, increasing oxidative stress . This biphasic effect underpins its use in toxicological research to study GSH-dependent detoxification pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl maleate is synthesized through the esterification of maleic acid or maleic anhydride with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid. The process can be carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced by adding maleic anhydride, absolute ethanol, a solid acid catalyst, and a water-carrying agent to a reaction container. The mixture is heated to carry out reflux water separation until no water drops appear. The reaction is then continued for an additional 25-30 minutes before cooling, washing, drying, and distilling to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Diethyl Maleate in Organic Chemistry

This compound is frequently utilized as a dienophile in Diels-Alder reactions, a fundamental reaction in organic synthesis. Its unique reactivity is attributed to the presence of the α,β-unsaturated carbonyl group, making it a valuable intermediate in the synthesis of various organic compounds .

Polyaspartic Technology

Recent advancements in polyaspartic technology have expanded the use of this compound. In this context, it reacts with amines through Michael addition to produce polymers that are employed in coatings, adhesives, sealants, and elastomers .

Pharmaceutical Applications

Glutathione Depletion

This compound is recognized for its role in depleting intracellular glutathione (GSH), which has significant implications in cancer research. Studies have shown that GSH depletion enhances the sensitivity of tumor cells to radiation therapy. For example, this compound has been demonstrated to radiosensitize hypoxic tumor cells by reducing GSH levels, thereby improving the efficacy of radiotherapy when combined with other sensitizers like misonidazole .

Cancer Treatment

In preclinical studies, this compound has been investigated for its potential in treating various cancers. It has been shown to affect the pharmacokinetics of certain chemotherapeutics by altering cellular GSH levels, thereby enhancing drug delivery and efficacy against cancer cells . Additionally, it has been studied for its effects on renal function and as a chemical depletory of glutathione in models of breast cancer .

Agricultural Uses

Pesticide Production

This compound serves as an intermediate in the synthesis of the pesticide Malathion , which is widely used for pest control in agriculture. Its role as a precursor highlights its importance in agricultural chemistry and pest management strategies .

Case Study 1: Radiosensitization Effects

A study conducted on Chinese hamster ovary cells demonstrated that treatment with this compound led to enhanced radiosensitivity under hypoxic conditions. The depletion of GSH was found to synergize with radiation therapy, suggesting potential applications in improving cancer treatment outcomes .

Case Study 2: Impact on Male Fertility

Research involving animal models indicated that this compound induced oxidative stress affecting male fertility parameters such as sperm motility and concentration. This study provided insights into the compound's biological effects beyond its chemical applications and raised concerns regarding its safety profile .

Data Tables

Application Area Description References
Organic SynthesisUsed as a dienophile in Diels-Alder reactions
Pharmaceutical ResearchDepletes glutathione; enhances efficacy of chemotherapeutics
Agricultural ChemistryIntermediate for pesticide synthesis (Malathion)
Toxicological StudiesAffects fertility; induces oxidative stress

Mechanism of Action

Diethyl maleate exerts its effects primarily by depleting glutathione levels in cells. It is a thiol-reactive α,β-unsaturated carbonyl compound that disrupts disulfide bonds, leading to conformational changes in proteins and altering their activity. This mechanism is utilized to manipulate the redox state of proteins and investigate the role of thiol groups in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Maleate and Fumarate Diesters

DEM belongs to a class of diesters with varying alkyl chains and stereochemistry. Key comparisons include:

Compound Structure Key Properties Applications/Toxicity
Diethyl Maleate (DEM) Maleate (cis) diester - Depletes GSH at high doses
- Induces cystine transport at low doses
- Choleretic via DEM-GSH conjugates
Research (oxidative stress models), polymers, agrochemicals
Dimethyl Maleate (DMM) Maleate (cis) diester - Shorter alkyl chain increases volatility
- Less studied for GSH modulation
Potential irritant; limited industrial use
Dibutyl Maleate (DBM) Maleate (cis) diester - Longer alkyl chain enhances lipophilicity
- Higher dermal toxicity
Plastics, adhesives; cross-reacts with DMF in dermatitis
Diethyl Fumarate (DEF) Fumarate (trans) diester - Trans-configuration reduces electrophilicity
- Lower GSH reactivity
Pharmaceuticals (e.g., multiple sclerosis); less toxic than DEM

Key Differences :

  • Electrophilicity : DEM’s cis-maleate structure has an α,β-unsaturated carbonyl group, making it more reactive toward GSH via Michael addition compared to fumarate diesters (trans) .
  • Toxicity : DEM and DBM are stronger sensitizers than DMM due to ester chain length affecting membrane permeability .

Glutathione-Depleting Agents

DEM is compared to other GSH modulators:

Compound Mechanism Efficacy in GSH Depletion Unique Features
This compound (DEM) Conjugates with GSH via GSTs High (1 mM depletes 90% in 12h) Biphasic effect: Low doses upregulate cystine transport
Diethyl Succinate Lacks α,β-unsaturation Low Inactive in cystine transport induction
Diamide Oxidizes GSH to GSSG Moderate Induces oxidative stress without conjugation
Phorone GST-mediated conjugation High Less specific; depletes GSH in multiple organs

Research Implications :

  • DEM’s specificity for GSH (via GST-mediated conjugation) makes it preferable for hepatic toxicity models, whereas diamide and phorone have broader systemic effects .

Toxicological and Functional Comparisons

Oxidative Stress and Cancer Pathways

  • DEM : Depletes GSH, increasing reactive oxygen species (ROS) and activating MAPK pathways. Inhibits cancer cell growth via Nrf2 modulation .
  • Monooctyl Maleate (DOM): Generates toxic metabolites (e.g., monooctyl maleate) in soil bacteria, limiting its use as a DEHP replacement .

Organ-Specific Effects

  • Liver: DEM depletes hepatic GSH, exacerbating acetaminophen and 1,1-DCE toxicity .
  • Cardiotoxicity: DEM potentiates Adriamycin-induced cardiotoxicity, whereas thiol donors (e.g., cysteamine) protect .

Biological Activity

Diethyl maleate (DEM) is a thiol-reactive compound widely utilized in biological research, particularly in studies concerning glutathione (GSH) depletion and its implications in various cellular processes. Its electrophilic nature allows it to interact with nucleophilic sites in proteins and nucleic acids, leading to significant biological effects. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

This compound primarily acts as a glutathione depletor , which has far-reaching consequences on cellular metabolism and survival. The following mechanisms have been identified:

  • Glutathione Depletion : DEM effectively reduces GSH levels in various tissues, including liver, kidney, heart, and brain. Studies have shown that doses of 3 mmol DEM/kg can lead to up to 90% depletion of GSH in the liver within one hour post-administration .
  • Protein Synthesis Inhibition : In isolated rat hepatocytes, high concentrations of DEM not only deplete GSH but also impair protein synthesis and amino acid transport systems .
  • Cell Death Induction : DEM has been shown to induce apoptotic cell death in human colorectal carcinoma cells through its reactivity with thiols . This cytotoxicity is attributed to the formation of protein-thiol cross-links.
  • Nrf2 Activation : DEM promotes the nuclear accumulation of FOXO1 and enhances the expression of Nrf2 target genes, contributing to stress resistance mechanisms in cells .

Table 1: Summary of Biological Effects of this compound

Study FocusFindingsReference
Glutathione DepletionUp to 90% GSH depletion in liver and heart; maximal depletion at 1 hr post-injection
Protein SynthesisInhibition observed at high concentrations; affects amino acid transport
CytotoxicityInduces apoptosis in colorectal carcinoma cells; dependent on thiol reactivity
Stress ResponseActivates Nrf2 signaling; increases stress resistance in model organisms
Arsenic InteractionIncreased blood arsenic levels when combined with DEM; gender differences noted

Case Studies

  • Glutathione Depletion Study :
    • In a controlled experiment, rats were administered varying doses of DEM. Results indicated a dose-dependent decrease in GSH levels across multiple organs, suggesting potential applications for studying mitochondrial function and oxidative stress responses .
  • Cytotoxicity Assessment :
    • A study comparing DEM with other α,β-unsaturated carbonyl compounds demonstrated that DEM's cytotoxic effects were significantly linked to its ability to form covalent bonds with thiol groups in proteins. This mechanism was validated by the reduced cytotoxicity observed when cells were pre-treated with N-acetylcysteine, a thiol donor .
  • Nrf2 Activation Mechanism :
    • Research indicated that DEM treatment leads to the nuclear trapping of FOXO1, enhancing its transcriptional activity while inhibiting its export from the nucleus. This suggests a complex interplay between GSH depletion and transcriptional regulation under oxidative stress conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for diethyl maleate, and how do catalytic systems influence yield and purity?

this compound is synthesized via esterification of maleic anhydride with ethanol. Sulfuric acid is a traditional catalyst, but recent advancements include acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) for higher yields (≥95%) and reduced waste . Membrane-coupled reactors (e.g., ion-exchange membranes) improve efficiency by continuously removing water, achieving 98% conversion under optimized conditions (n(ethanol):n(maleic anhydride) = 3:1, 80°C) . Purity is validated via GC-MS or NMR, with residual solvents monitored to meet analytical standards.

Q. How is this compound utilized in analytical chemistry for pesticide metabolite detection?

this compound acts as a derivatization agent in liquid chromatography–high-resolution mass spectrometry (LC-HRMS) . It enhances ionization efficiency of polar metabolites (e.g., organophosphate derivatives) by forming stable adducts. For example, Lapez et al. (2016) achieved sub-ppb detection limits in urine samples using a C18 column and 0.1% formic acid in acetonitrile/water gradients . Method validation includes spike-recovery tests (85–110%) and matrix effect assessments.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is a dermal sensitizer (IFRA restriction due to EC3 = 1.2% in local lymph node assays) . Recommended protocols:

  • Use PPE (nitrile gloves, lab coats) and work in fume hoods.
  • Store at 2–8°C under nitrogen to prevent hydrolysis.
  • Neutralize spills with sodium bicarbonate before disposal . Acute toxicity (rat LD50 = 3,200 mg/kg) suggests moderate risk, but chronic exposure studies highlight hepatotoxicity via glutathione depletion .

Advanced Research Questions

Q. How does this compound induce glutathione depletion, and what experimental models are used to study its redox effects?

this compound conjugates with glutathione (GSH) via Michael addition, reducing cellular GSH by 70–90% in vitro (IC50 = 0.5 mM in HepG2 cells) . In vivo, murine models show liver GSH drops to 20% of baseline within 4 hours post-injection (50 mg/kg) . Researchers use SLC7A11-knockout cells to isolate xCT transporter-dependent effects, confirming this compound’s specificity for system xc⁻ . Concurrent Nrf2 activation (e.g., nuclear FOXO1 trapping) complicates interpretation, requiring siRNA silencing controls .

Q. What contradictory findings exist regarding this compound’s role in oxidative stress and cancer pathways?

  • Pro-apoptotic vs. Pro-survival Effects : this compound inhibits MCA+TPA-transformed cell proliferation (IC50 = 1 mM) by downregulating MAPK/ERK , but in glioblastoma, it paradoxically upregulates Nrf2-mediated antioxidant genes, promoting chemoresistance .
  • Blood Component Effects : It reduces t-PA activity (−29%) and increases PAI-1 (+61%) in plasma, contradicting its assumed anticoagulant role . Resolution requires temporal dosing studies (acute vs. chronic) and tissue-specific RNA-seq to map pathway crosstalk.

Q. How does this compound modulate pleiotropic drug resistance (PDR) in yeast, and what genetic screens validate these interactions?

In Saccharomyces cerevisiae, this compound activates Yap1p , a redox-sensitive transcription factor, which recruits chromatin remodelers (e.g., SWI/SNF) to upregulate ABC transporters (e.g., Pdr5p) . Genome-wide screens identified 12 overlapping genes (e.g., YRR1, PDR3) essential for PDR and oxidative stress response. This compound’s thiol-reactive properties make it superior to H2O2 in inducing nuclear Yap1p-GFP localization (92% nuclear vs. 65% with diamide) .

Q. Methodological Considerations

Q. What analytical techniques are used to quantify this compound’s impact on lipid peroxidation and protein carbonylation?

  • Lipid Peroxidation : Thiobarbituric acid reactive substances (TBARS) assay detects malondialdehyde (MDA) adducts (λ = 532 nm) in liver homogenates .
  • Protein Carbonylation : DNPH derivatization followed by Western blot (anti-DNP antibody) identifies oxidized proteins in treated cells . Controls include catalase (H2O2 scavenger) and GSH-monoethyl ester to isolate this compound-specific effects.

Q. How can researchers resolve this compound’s dual role as a glutathione depletor and Nrf2 activator in experimental design?

  • Temporal Dosing : Short-term exposure (≤6 h) emphasizes GSH depletion, while prolonged treatment (24 h) activates Nrf2 .
  • Genetic Knockouts : Use Keap1−/− models to bypass Nrf2 confounding .
  • Redox Buffering : Co-treatment with NAC (5 mM) rescues GSH levels without altering Nrf2 activity .

Properties

IUPAC Name

diethyl (Z)-but-2-enedioate
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InChI

InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5-
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InChI Key

IEPRKVQEAMIZSS-WAYWQWQTSA-N
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Canonical SMILES

CCOC(=O)C=CC(=O)OCC
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Isomeric SMILES

CCOC(=O)/C=C\C(=O)OCC
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Molecular Formula

C8H12O4
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DSSTOX Substance ID

DTXSID8020464
Record name Diethyl maleate
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Molecular Weight

172.18 g/mol
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Physical Description

Liquid, Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline]
Record name 2-Butenedioic acid (2Z)-, 1,4-diethyl ester
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Boiling Point

218.00 °C. @ 760.00 mm Hg
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Solubility

1.40E+04 mg/L @ 30 °C (exp)
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CAS No.

141-05-9, 623-91-6, 68988-24-9
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Melting Point

1 - 2 °C
Record name Diethyl fumarate
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Synthesis routes and methods

Procedure details

A mixture of 80 g of diethyl malonate, 30 g of paraformaldehyde, 5 g of potassium acetate, 5 g of copper (II) acetate monohydrate and 200 ml of acetic acid was heated at 90° to 100° C. for 2 hours. Acetic acid was removed from the reaction mixture under reduced pressure, and the residue was evaporated under reduced pressure to obtain 44 g of bis(ethoxycarbonyl)ethylene.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
bis(ethoxycarbonyl)ethylene

Retrosynthesis Analysis

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